An In-Depth Technical Guide to the Synthesis of Tetradecyl Methanesulfonate from 1-Tetradecanol
An In-Depth Technical Guide to the Synthesis of Tetradecyl Methanesulfonate from 1-Tetradecanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of tetradecyl methanesulfonate (B1217627) from 1-tetradecanol (B3432657). The document details the chemical transformation, reaction conditions, and a step-by-step experimental protocol. Furthermore, it presents a summary of quantitative data, including key physical and chemical properties of the involved reactants and the final product. The guide also explores the relevance of this synthesis in the context of drug development, highlighting the role of methanesulfonates as crucial intermediates in the preparation of bioactive molecules. Visual diagrams generated using Graphviz are included to illustrate the synthetic pathway, a general experimental workflow, and a representative scheme for the application of tetradecyl methanesulfonate in the synthesis of a hypothetical therapeutic agent.
Introduction
Tetradecyl methanesulfonate, a member of the alkyl methanesulfonate family, is a valuable chemical intermediate. Its synthesis from the readily available long-chain alcohol, 1-tetradecanol (also known as myristyl alcohol), is a fundamental transformation in organic chemistry. The methanesulfonyl group imparts unique chemical properties, rendering it an excellent leaving group in nucleophilic substitution reactions. This characteristic makes tetradecyl methanesulfonate a versatile building block in the synthesis of a wide array of more complex molecules, including those with potential therapeutic applications. In the realm of drug development, the introduction of a long alkyl chain, such as the tetradecyl group, can significantly modulate the lipophilicity and pharmacokinetic profile of a drug candidate.
Chemical Synthesis
The synthesis of tetradecyl methanesulfonate from 1-tetradecanol is typically achieved through an esterification reaction with methanesulfonyl chloride in the presence of a base. The base serves to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.
Reaction Scheme:
The reaction is commonly carried out in an aprotic solvent, such as dichloromethane (B109758), at reduced temperatures to control the exothermic nature of the reaction.
Reagents and Materials
| Compound Name | Formula | Molar Mass ( g/mol ) | Role |
| 1-Tetradecanol | C₁₄H₃₀O | 214.39 | Starting Material |
| Methanesulfonyl Chloride | CH₃SO₂Cl | 114.55 | Mesylating Agent |
| Triethylamine | (C₂H₅)₃N | 101.19 | Base |
| Dichloromethane | CH₂Cl₂ | 84.93 | Solvent |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | Quenching/Washing Agent |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Drying Agent |
Experimental Protocol
This protocol is a general procedure and may require optimization based on specific laboratory conditions and desired scale.
Procedure:
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Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 1-tetradecanol (1.0 equivalent) and anhydrous dichloromethane (10 volumes). The solution is cooled to 0 °C in an ice bath.
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Addition of Base: Triethylamine (1.5 equivalents) is added to the stirred solution.
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Addition of Mesylating Agent: Methanesulfonyl chloride (1.2 equivalents) is dissolved in anhydrous dichloromethane and added dropwise to the reaction mixture via the dropping funnel over a period of 30 minutes, ensuring the temperature is maintained at 0 °C.
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Reaction Monitoring: The reaction is stirred at 0 °C for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). If the reaction is incomplete, the mixture can be allowed to warm to room temperature and stirred for an additional 2 hours.
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Work-up: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The mixture is transferred to a separatory funnel, and the organic layer is separated.
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Extraction and Washing: The aqueous layer is extracted with dichloromethane. The combined organic layers are washed successively with water, 1 M hydrochloric acid, saturated aqueous sodium bicarbonate solution, and finally with brine.
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Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude tetradecyl methanesulfonate.
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Purification: The crude product can be further purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate). A Chinese patent suggests washing a solution of the crude product in an aromatic solvent with an aqueous sodium carbonate solution to obtain a product with high thermal stability.[1]
Quantitative Data
| Parameter | 1-Tetradecanol | Tetradecyl Methanesulfonate |
| CAS Number | 112-72-1 | 6222-16-8 |
| Molecular Formula | C₁₄H₃₀O | C₁₅H₃₂O₃S |
| Molecular Weight | 214.39 g/mol | 292.48 g/mol |
| Appearance | White waxy solid | Solid |
| Purity (Typical) | >98% | >99%[2] |
| Storage | Room Temperature | Freezer[2] |
Visualization of Processes
Synthesis Pathway
Caption: Synthesis of Tetradecyl Methanesulfonate from 1-Tetradecanol.
Experimental Workflow
Caption: A generalized experimental workflow for the synthesis.
Relevance in Drug Development
Alkyl methanesulfonates, including tetradecyl methanesulfonate, are important intermediates in the synthesis of various pharmaceutical compounds. The methanesulfonate group serves as an efficient leaving group, allowing for the facile introduction of various nucleophiles to construct more complex molecular architectures.
The long tetradecyl alkyl chain can be strategically incorporated into a drug candidate to enhance its lipophilicity. This modification can influence the drug's absorption, distribution, metabolism, and excretion (ADME) properties, potentially leading to improved bioavailability and a more desirable pharmacokinetic profile.
For instance, tetradecyl methanesulfonate can be used to alkylate a nitrogen or oxygen atom in a heterocyclic core, a common scaffold in many therapeutic agents. This could be a key step in the synthesis of novel anticancer or antiviral agents.[3][4]
Hypothetical Application in the Synthesis of a Bioactive Molecule
The following diagram illustrates a hypothetical synthetic route where tetradecyl methanesulfonate is used to introduce a long alkyl chain onto a heterocyclic core, a common strategy in the development of new therapeutic agents.
References
- 1. CN102791680A - Process for preparation of alkyl methanesulfonate solution - Google Patents [patents.google.com]
- 2. larodan.com [larodan.com]
- 3. Synthesis, anticancer, and anti-inflammatory activity evaluation of methanesulfonamide and amidine derivatives of 3,4-diaryl-2-imino-4-thiazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
